

2-Chloro-3-ethoxy-6-fluorophenylboronic acid molecular weight

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Compound of Interest

Compound Name: 2-Chloro-3-ethoxy-6-fluorophenylboronic acid

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An In-Depth Technical Guide to **2-Chloro-3-ethoxy-6-fluorophenylboronic Acid**: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-3-ethoxy-6-fluorophenylboronic acid**, a key building block for professionals in pharmaceutical research and organic synthesis. We will delve into its fundamental properties, provide a detailed synthetic protocol, and explore its applications, particularly in the context of modern drug development.

Core Physicochemical Properties

2-Chloro-3-ethoxy-6-fluorophenylboronic acid is a substituted organoboron compound increasingly utilized in medicinal chemistry.^{[1][2]} Its utility stems from the unique electronic and steric properties conferred by its specific substitution pattern on the phenyl ring, combined with the versatile reactivity of the boronic acid moiety. The key identifiers and physical properties are summarized below.

Property	Value	Source
Molecular Weight	218.42 g/mol	[3]
Molecular Formula	C ₈ H ₉ BClFO ₃	[3]
CAS Number	957120-93-3	[3][4][5]
Melting Point	127-129 °C	[6]
Purity	Typically ≥96%	[4]

The structure of the molecule is fundamental to its function. The boronic acid group is a versatile functional group for carbon-carbon bond formation, while the chloro, ethoxy, and fluoro substituents modulate the molecule's reactivity and its interactions with biological targets.

Caption: Chemical structure of **2-Chloro-3-ethoxy-6-fluorophenylboronic acid**.

Synthesis and Purification: A Validated Approach

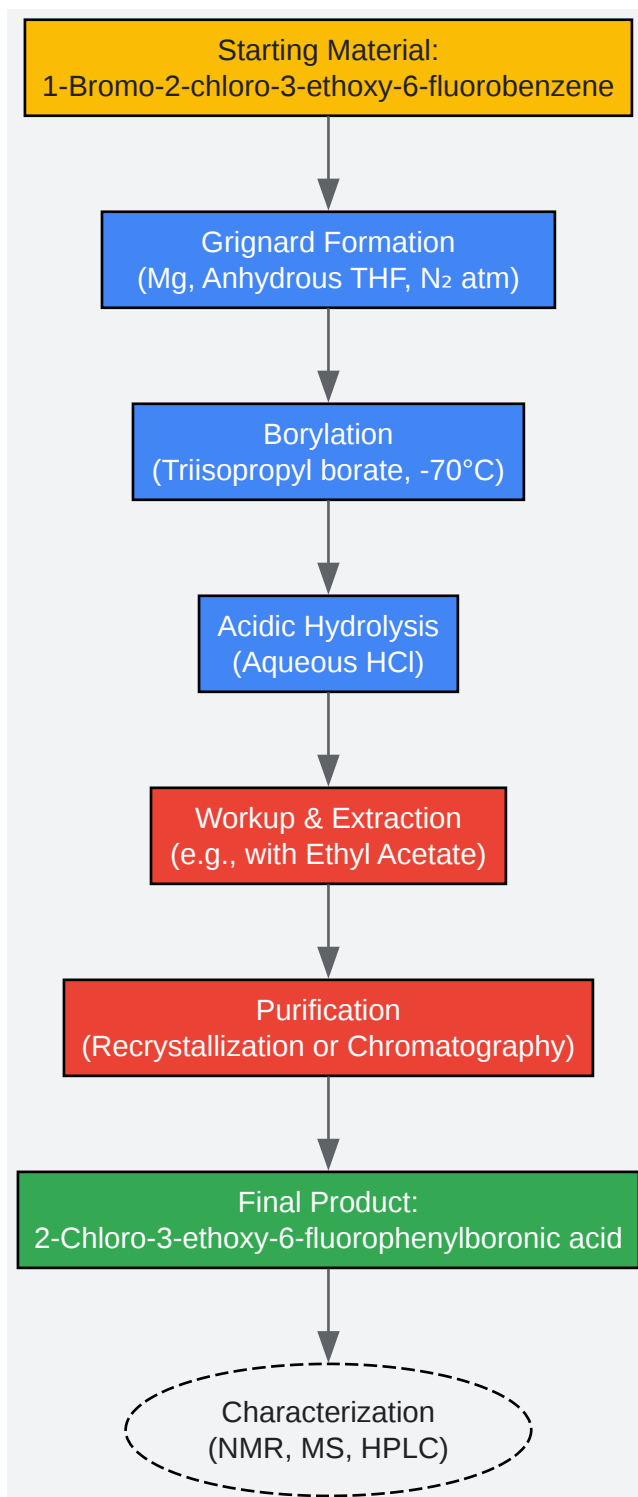
The synthesis of arylboronic acids often proceeds via the reaction of a Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[7] This established methodology ensures high purity and yield when conducted under controlled conditions.

Expert Rationale

The core of this synthesis is the formation of an organometallic intermediate (a Grignard reagent) which is then borylated. This approach is favored for its reliability. Key considerations include:

- **Inert Atmosphere:** The Grignard reagent is highly reactive and sensitive to both oxygen and water. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the reagent and ensure high yield.[7]
- **Low Temperature:** The borylation step is performed at very low temperatures (e.g., -70 °C) to control the reactivity of the Grignard reagent and prevent side reactions, such as the formation of diaryl or triaryl boranes.[7]

- Acidic Workup: Hydrolysis with acid is required to convert the boronic ester intermediate into the final boronic acid product.



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Caption: General workflow for the synthesis of arylboronic acids.

Step-by-Step Synthetic Protocol

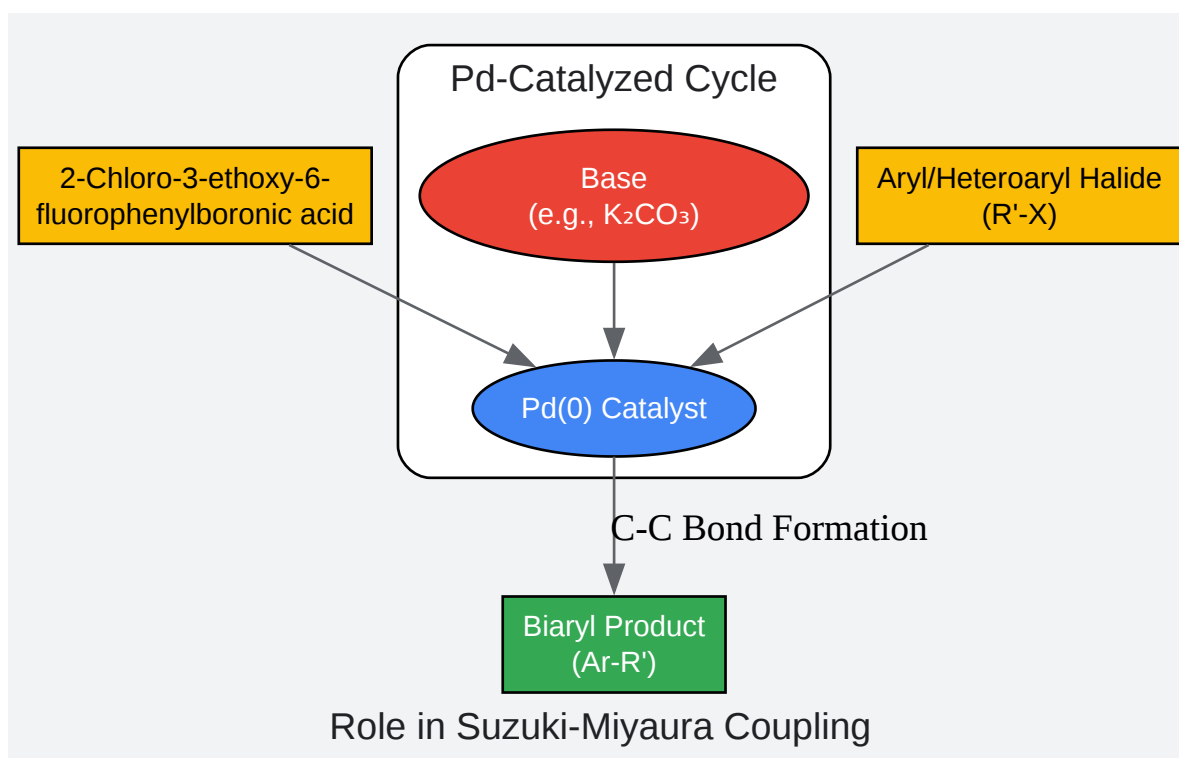
- **Preparation:** A flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with magnesium turnings and anhydrous tetrahydrofuran (THF).
- **Grignard Reagent Formation:** A solution of the corresponding aryl halide (e.g., 1-bromo-2-chloro-3-ethoxy-6-fluorobenzene) in anhydrous THF is added dropwise. The reaction is initiated (e.g., with a crystal of iodine) and maintained at a gentle reflux until the magnesium is consumed.
- **Borylation:** The resulting Grignard solution is cooled to approximately -70 °C in a dry ice/acetone bath. A solution of a trialkyl borate (e.g., triisopropyl borate) in anhydrous THF is added dropwise, maintaining the low temperature. The mixture is stirred for several hours.
- **Hydrolysis:** The reaction is warmed to room temperature and then quenched by slow addition of aqueous hydrochloric acid.
- **Extraction:** The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure. The crude solid is then purified, typically by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate), to yield the final high-purity product.
- **Validation:** The identity and purity of the final compound are confirmed using analytical techniques such as NMR (^1H , ^{13}C , ^{19}F , ^{11}B), HPLC, and LC-MS.[8]

Applications in Drug Discovery and Organic Synthesis

Boronic acids are indispensable tools in modern medicinal chemistry.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal for constructing complex molecules.[9]

The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of **2-Chloro-3-ethoxy-6-fluorophenylboronic acid** is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a cornerstone of pharmaceutical synthesis. The ability to rapidly generate diverse libraries of compounds by coupling different partners is crucial for structure-activity relationship (SAR) studies.^[1]



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Caption: Role as a key reactant in Suzuki-Miyaura cross-coupling.

Enzyme Inhibition

The boron atom in boronic acids is a Lewis acid, meaning it has a vacant p-orbital that can accept an electron pair.^[10] This property allows it to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in the active sites of enzymes. This mechanism is the basis for several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade®) and the β -lactamase inhibitor Vaborbactam.^{[2][9]} The specific substituents on **2-Chloro-3-ethoxy-6-fluorophenylboronic acid** can be tailored to achieve high affinity and

selectivity for a target enzyme, making it a valuable scaffold for developing novel therapeutics.
[10]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

- **Handling:** Use in a well-ventilated area.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Avoid creating dust.[12] Wash hands thoroughly after handling.[13]
- **Stability:** The compound is generally stable under normal conditions.[12] However, it is incompatible with strong oxidizing agents and strong acids.[11][14]
- **Storage:** Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] For long-term stability, refrigeration is often recommended.[12]

In case of accidental exposure, follow standard first-aid measures. For eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[12]

Conclusion

2-Chloro-3-ethoxy-6-fluorophenylboronic acid is more than just a chemical reagent; it is a sophisticated building block that empowers the discovery of new medicines and the efficient synthesis of complex organic molecules. Its well-defined physicochemical properties, coupled with a reliable synthetic pathway and versatile reactivity, ensure its continued importance in the fields of medicinal chemistry and materials science. Understanding the principles behind its synthesis and application is key to leveraging its full potential in research and development.

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